4-[2-(Methylamino)ethoxy]benzenepropanoic Acid Methyl Ester
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Overview
Description
Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Preparation Methods
The synthesis of Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate involves several steps. One common method includes the reaction of 4-(2-(methylamino)ethoxy)benzaldehyde with methyl acrylate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors in the body .
Comparison with Similar Compounds
Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate can be compared with other esters such as methyl acetate and ethyl propanoate. While all these compounds share the ester functional group, Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate is unique due to the presence of the methylamino and ethoxy substituents on the aromatic ring, which can influence its reactivity and applications .
Similar compounds include:
- Methyl acetate
- Ethyl propanoate
- Isopropyl butyrate
These compounds differ in their alkyl or aryl groups attached to the ester functional group, leading to variations in their physical and chemical properties.
Biological Activity
4-[2-(Methylamino)ethoxy]benzenepropanoic Acid Methyl Ester, often referred to as a derivative in pharmaceutical research, has garnered attention for its potential biological activities, particularly in relation to metabolic disorders and receptor interactions. This compound is structurally related to thiazolidinediones, which are known for their role in enhancing insulin sensitivity through activation of peroxisome proliferator-activated receptors (PPARs).
- Molecular Formula : C13H19NO3
- Molecular Weight : 237.29 g/mol
The compound's biological activity is primarily attributed to its interaction with PPARs, specifically PPARγ, which is crucial in regulating glucose metabolism and adipocyte differentiation. Activation of PPARγ has been linked to anti-inflammatory effects and improved insulin sensitivity, making it a target for type 2 diabetes treatment.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- PPAR Activation : The compound has been shown to activate PPARγ, leading to enhanced insulin sensitivity and anti-inflammatory effects .
- Anti-inflammatory Properties : It inhibits lipopolysaccharide (LPS)-induced nitric oxide production, suggesting potential applications in inflammatory conditions .
- Metabolic Effects : Studies have indicated its role in glucose uptake enhancement and modulation of lipid metabolism, which are critical in managing metabolic syndromes .
Study 1: PPARγ Activation
A study investigated the synthesis and biological activity of derivatives similar to this compound. The results demonstrated that these compounds effectively activated PPARγ, leading to increased glucose uptake in adipocytes and reduced inflammation markers in macrophages .
Study 2: In Vivo Effects
In an animal model, administration of the compound resulted in significant improvements in glucose tolerance tests and reduced serum levels of pro-inflammatory cytokines. This suggests that the compound could be beneficial in treating conditions such as obesity and type 2 diabetes .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
methyl 3-[4-[2-(methylamino)ethoxy]phenyl]propanoate |
InChI |
InChI=1S/C13H19NO3/c1-14-9-10-17-12-6-3-11(4-7-12)5-8-13(15)16-2/h3-4,6-7,14H,5,8-10H2,1-2H3 |
InChI Key |
QNWCGMYQQAPUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)CCC(=O)OC |
Origin of Product |
United States |
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